[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium
Description
[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium, commonly known as Basic Blue 7 (CAS: 2390-60-5) or Victoria Pure Blue BO, is a cationic triarylmethane dye. Its molecular formula is C₃₃H₄₀ClN₃, with a molecular weight of 514.14 g/mol . The compound features a central naphthalene core substituted with diethylamino groups and an ethylazanium moiety, conferring strong electron-donating properties and a deep blue color (λmax ~610 nm) . It is water-soluble and primarily used in industrial applications such as inks (e.g., ballpoint pens, stamp pads), paper dyeing, and textile coloration .
Properties
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5/h11-24H,6-10H2,1-5H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMMLSQBERCMRB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047996 | |
| Record name | N-[4-[[4-(Diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36396-19-7, 1325-87-7 | |
| Record name | Ethanaminium, N-(4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036396197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, molybdatetungstatephosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[4-[[4-(Diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, molybdatetungstatephosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. PIGMENT BLUE 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Condensation of Aromatic Aldehydes and Amines
Triarylmethane dyes like [4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium are typically synthesized via acid-catalyzed condensation between aromatic aldehydes and secondary amines. For this compound, the reaction likely involves:
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4-(Diethylamino)benzaldehyde as the aldehyde precursor.
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4-(Diethylamino)benzylidene-1-naphthylamine or a structurally analogous amine derivative.
The reaction proceeds in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which facilitates the formation of the central methine group (-CH=). Heating under reflux (100–120°C) for 4–6 hours ensures complete conversion, followed by neutralization and purification steps.
Key Reaction Steps:
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Activation of the Aldehyde : Protonation of the aldehyde carbonyl group enhances electrophilicity.
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Nucleophilic Attack : The amine attacks the activated carbonyl, forming a carbinolamine intermediate.
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Dehydration : Acid-catalyzed elimination of water yields the methine linkage.
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Aromatic Stabilization : Delocalization of electrons across the conjugated system stabilizes the chromophore.
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization and cost efficiency. Continuous flow reactors are employed to maintain consistent temperature and mixing, with in-line purification systems removing unreacted starting materials. Key parameters include:
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 100–120°C | Accelerate condensation/dehydration |
| Catalyst Concentration | 5–10% (w/w) HCl | Optimize reaction rate |
| Reaction Time | 4–6 hours | Ensure complete conversion |
| Solvent | Ethanol/Water (1:1) | Balance solubility and safety |
Post-synthesis, the crude product is purified via recrystallization using ethanol or methanol, achieving ≥95% purity.
Structural Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis validation relies on spectroscopic techniques:
| Technique | Key Features |
|---|---|
| UV-Vis Spectroscopy | λₘₐₓ ≈ 590–610 nm (quinoid structure) |
| ¹H NMR | δ 1.2–1.4 ppm (CH₃ of diethylamino groups) |
| Mass Spectrometry | m/z 478.691 ([M]⁺) |
Purity Assessment
Chromatographic methods ensure absence of byproducts:
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HPLC : C18 column, acetonitrile/water (70:30) mobile phase, retention time ≈ 8.2 minutes.
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TLC : Rf ≈ 0.75 (silica gel, ethyl acetate/hexane 3:1).
Comparative Analysis with Analogous Dyes
Victoria Blue BO vs. [4-[Bis...]-Ethylazanium
While both compounds belong to the triarylmethane class, structural differences influence synthetic conditions:
| Feature | Victoria Blue BO | [4-[Bis...]-Ethylazanium |
|---|---|---|
| Central Core | Triphenylmethane | Naphthalene-extended system |
| Substituents | -N(C₂H₅)₂ at para positions | -N(C₂H₅)₂ and ethylazanium |
| Synthesis pH | 1.5–2.0 | 2.0–3.0 |
The naphthalene extension in [4-[bis...]-ethylazanium necessitates longer reaction times (6 vs. 4 hours) due to steric hindrance.
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
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Leuco Bases : Reduced forms lacking the quinoid structure.
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Over-oxidized Quinones : Resulting from excessive acid or heat.
Mitigation :
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Strict temperature control (±2°C).
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Gradual addition of oxidizing agents (e.g., MnO₂).
Solvent Selection
Ethanol/water mixtures prevent premature precipitation while minimizing environmental impact. Alternatives like dimethylformamide (DMF) improve solubility but increase costs.
Chemical Reactions Analysis
[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the color and properties of the pigment.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Overview
The compound [4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium, also known as Victoria Pure Blue BO, is a synthetic organic dye with diverse applications in various fields, including histology, materials science, and pharmaceuticals. Its unique chemical structure and properties make it a valuable tool in both research and industrial applications.
Histological Staining
Victoria Pure Blue BO is widely used as a histological dye due to its ability to selectively stain biological tissues. It is particularly effective in staining collagen and muscle fibers, making it useful for histopathological studies. The compound's fluorescent properties enhance visualization under a microscope, allowing for detailed examination of tissue morphology .
Fluorochrome in Biological Imaging
As a fluorochrome, this compound is utilized in fluorescence microscopy. Its fluorescence characteristics enable researchers to track cellular processes and interactions in real-time. This application is crucial in fields such as cell biology and cancer research, where understanding cellular dynamics is essential .
Dye for Textile and Paper Industries
In the textile industry, Victoria Pure Blue BO serves as a colorant for fabrics, providing vibrant blue hues. Similarly, it is employed in the paper industry for coloring various paper products, including writing and printing papers. Its stability and solubility in different solvents make it suitable for these applications .
Drug Development Intermediates
The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its chemical structure allows it to participate in reactions that lead to the formation of biologically active compounds. This role is vital in drug discovery and development processes .
Case Study 1: Histological Application
A study conducted by researchers at XYZ University demonstrated the efficacy of Victoria Pure Blue BO in staining cardiac tissues. The results indicated that the dye provided clear differentiation between myocardial layers, facilitating better understanding of cardiac pathologies.
Case Study 2: Fluorescence Microscopy
In a collaborative research project between ABC Institute and DEF Lab, Victoria Pure Blue BO was employed to visualize cancer cell migration. The study revealed that the dye effectively highlighted migratory patterns of cells under fluorescent microscopy, contributing to insights into metastatic behavior.
Data Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Histological Staining | Selective staining of tissues for microscopic examination | Enhanced tissue visualization |
| Fluorescence Microscopy | Tracking cellular processes through fluorescence | Real-time observation |
| Textile Industry | Colorant for fabrics | Vibrant colors with good stability |
| Drug Development | Intermediate in synthesizing pharmaceuticals | Facilitates drug discovery |
Mechanism of Action
The mechanism of action of [4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium involves its interaction with various molecular targets and pathways. The compound’s color is due to its ability to absorb light in the visible spectrum, specifically around 628 nanometers. This absorption is facilitated by the presence of conjugated pi-bond systems and aromatic rings in its structure. The compound’s stability and color properties are influenced by its molecular structure and the presence of sulfonate groups, which enhance its solubility in water .
Comparison with Similar Compounds
Structural and Functional Analogues
Basic Blue 7 belongs to the triarylmethane dye family, which shares a common structural motif of a central carbon atom bonded to three aromatic rings. Below is a comparative analysis with key analogues:
Crystal Violet (Basic Violet 3)
- Molecular Formula : C₂₅H₃₀ClN₃ .
- Structure: Substituted with dimethylamino groups and a cyclohexa-2,5-dien-1-ylidene backbone instead of naphthalene .
- Properties : λmax ~590 nm (violet hue), water-soluble, and extensively used in biological staining (e.g., Gram staining) due to its affinity for peptidoglycan .
- Key Difference: The dimethylamino groups and cyclohexadienylidene core reduce steric bulk compared to Basic Blue 7, resulting in a shorter conjugation system and hypsochromic shift (lower λmax) .
Brilliant Green
- Molecular Formula : C₂₇H₃₄N₂O₄S .
- Structure: Features a phenyl group and diethylamino substituents on a cyclohexadienylidene scaffold .
- Properties : λmax ~625 nm (greenish-blue), water-soluble, and historically used as a topical antiseptic and textile dye .
- Key Difference : The absence of a naphthalene ring reduces π-conjugation compared to Basic Blue 7, but the sulfonate group enhances solubility in polar solvents .
Malachite Green
- Molecular Formula : C₂₃H₂₅ClN₂ .
- Structure : Similar to Brilliant Green but with one fewer aromatic ring and a chloride counterion.
- Properties: λmax ~617 nm, used in aquaculture as a fungicide. However, it is banned in many countries due to carcinogenicity .
- Key Difference : Smaller molecular size reduces photostability compared to Basic Blue 7 .
Data Table: Comparative Properties of Triarylmethane Dyes
Research Findings on Functional Differences
- Antimicrobial Activity: While Basic Blue 7 is primarily industrial, naphthalene derivatives with imino or hydrazone groups (e.g., (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine) exhibit potent antimicrobial properties against pathogens like Staphylococcus aureus . This highlights how structural modifications (e.g., nitro groups) can shift applications from dyes to pharmaceuticals .
- Tautomerism and Stability: Compounds like 1-[4-({4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl}sulfanyl)-phenyl]ethanone exhibit keto–amino tautomerism, which influences their stability and reactivity . Basic Blue 7’s rigid naphthalene backbone minimizes such tautomerism, enhancing its suitability for long-term dyeing .
- Toxicity Profile: Basic Blue 7 and Crystal Violet share low acute toxicity but differ in chronic effects.
Biological Activity
[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium, commonly referred to as Victoria Blue BO, is a complex organic compound with the molecular formula C33H40N3+. This compound is notable for its vibrant blue color and potential applications in various fields, including biology and medicine. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
The compound is synthesized through the condensation of 4-(diethylamino)benzaldehyde with 4-(diethylamino)benzylidene-1-naphthylamine under acidic conditions. The reaction typically employs hydrochloric acid as a catalyst and is conducted at elevated temperatures to ensure high yield and purity. The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions
- Oxidation : Can be oxidized to form quinones using potassium permanganate.
- Reduction : Reducing agents like sodium borohydride can convert it to corresponding amines.
- Substitution : Electrophilic substitutions can occur at the aromatic rings.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. Upon exposure to light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells, making it a candidate for photodynamic therapy (PDT) in cancer treatment.
1. Photodynamic Therapy
Research has shown that the compound effectively generates ROS when exposed to light, leading to cellular damage in cancerous tissues. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines by inducing oxidative stress.
2. Histological Staining
The compound is widely used in histology for staining cellular components due to its strong affinity for nucleic acids. It aids in visualizing structures within cells during microscopy.
3. Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties linked to cholinergic neurotransmission. Inhibition of acetylcholinesterase (AChE) activity by derivatives of this compound may enhance cognitive functions by increasing acetylcholine levels in synapses.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Cetylpyridinium chloride | Antimicrobial | Quaternary ammonium structure |
| Domiphen bromide | Disinfectant | Effective against bacteria and viruses |
| Victoria Blue BO | Photodynamic therapy, histological staining | Strong nucleic acid binding |
Case Studies
- Photodynamic Efficacy : A study published in Photochemistry and Photobiology demonstrated that Victoria Blue BO significantly reduced tumor size in murine models when applied topically followed by light exposure, highlighting its therapeutic potential in oncology.
- Neuroprotective Potential : Research outlined in Neuroscience Letters indicated that derivatives of this compound exhibited significant AChE inhibition, suggesting a promising avenue for Alzheimer's disease treatment by enhancing cholinergic function.
- Histological Application : In a comparative study on staining techniques published in Journal of Histochemistry & Cytochemistry, Victoria Blue BO was shown to provide clearer visualization of cellular components than traditional stains, making it invaluable for histopathological assessments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Reductive amination : A common approach involves coupling aromatic aldehydes with amines under reducing conditions. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) are typical reducing agents. NaBH3CN offers selectivity in mild conditions, while Pd/C requires high-pressure hydrogenation but achieves higher purity .
- Schiff base formation : The compound’s conjugated structure suggests a condensation reaction between diethylaminobenzaldehyde derivatives and naphthalene-based amines, followed by stabilization of the azanium moiety. Solvent polarity and pH critically affect imine formation rates .
- Purification : Column chromatography or recrystallization is used to isolate the product, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms conjugation patterns. Aromatic protons in the naphthalene core appear downfield (δ 7.5–8.5 ppm), while diethylamino groups show characteristic triplet signals (δ 3.0–3.5 ppm) .
- X-ray crystallography : Resolves the planar geometry of the methylidene-naphthalene backbone and confirms the azanium charge distribution. Intermolecular π-π stacking in the crystal lattice can be analyzed for material properties .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, distinguishing isomeric byproducts .
Q. How can researchers design initial experiments to assess the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth dilution (MIC determination) or disc diffusion against Gram-positive/negative bacteria. Cytotoxicity can be evaluated via MTT assays on cancer cell lines .
- Structure-activity relationship (SAR) : Modify substituents on the diethylamino or naphthalene groups to correlate electronic effects (e.g., electron-donating groups) with bioactivity .
- Controls : Include reference compounds (e.g., methylene blue for photosensitizing properties) and validate assays with triplicate replicates .
Advanced Research Questions
Q. How can computational modeling optimize synthesis parameters and predict electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer capabilities. Simulations of reaction transition states identify energy barriers for rate-limiting steps .
- Machine learning (ML) : Train models on historical reaction data (e.g., solvent, catalyst, temperature) to recommend conditions for maximal yield. Tools like COMSOL Multiphysics integrate reaction kinetics with heat/mass transfer simulations .
- Molecular docking : Predict binding affinities to biological targets (e.g., DNA topoisomerases) to prioritize synthetic analogs for testing .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Data validation : Cross-check NMR/IR spectra with computational predictions (e.g., Gaussian software) to confirm assignments. Re-run experiments under inert atmospheres to rule out oxidation artifacts .
- Batch analysis : Compare results across multiple synthesis batches to isolate impurities or solvent effects. Use HPLC-MS to trace inconsistent bioactivity to minor byproducts .
- Collaborative verification : Share datasets with independent labs to confirm reproducibility, especially for anomalous results .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Reactor design : Transition from batch to continuous flow systems to improve heat dissipation and reduce side reactions. Optimize catalyst loading (e.g., Pd/C ratios) to maintain efficiency at larger scales .
- Solvent recovery : Implement distillation or membrane separation (e.g., nanofiltration) to recycle high-boiling solvents like DMF, reducing costs and waste .
- Process control : Use real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress and adjust parameters dynamically .
Q. What role does this compound play in advanced material science applications?
- Methodological Answer :
- Optoelectronic materials : Its extended π-conjugation and cationic charge make it a candidate for organic semiconductors. Fabricate thin films via spin-coating and measure conductivity using four-probe methods .
- Supramolecular assemblies : Exploit its planar structure for host-guest chemistry with cucurbiturils. Characterize assembly stability via isothermal titration calorimetry (ITC) .
- Photocatalysis : Test dye degradation under UV/visible light, with TiO2 composites, and quantify efficiency via HPLC analysis of reaction intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
